Tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-formyl-4-propylpiperidinecarboxylate is a chemical compound with the molecular formula C14H25NO3 . It is used as an intermediate for polycyclic indazole derivatives that are ERK inhibitors . It can also be used in the synthesis of CDK9 inhibitors and Ibrutinib .
Synthesis Analysis
The synthesis of Tert-butyl 4-formyl-4-propylpiperidinecarboxylate and its derivatives has been described in several studies . These compounds can be used to treat tumor viruses .Molecular Structure Analysis
The molecular structure of Tert-butyl 4-formyl-4-propylpiperidinecarboxylate consists of 14 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The PubChem CID for this compound is 58017246 .Chemical Reactions Analysis
While specific chemical reactions involving Tert-butyl 4-formyl-4-propylpiperidinecarboxylate are not detailed in the search results, it is known that this compound is used as an intermediate in the synthesis of other compounds, such as polycyclic indazole derivatives and CDK9 inhibitors .Physical and Chemical Properties Analysis
Tert-butyl 4-formyl-4-propylpiperidinecarboxylate has a molecular weight of 255.358 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
1. Application in Anticancer Drug Synthesis
Tert-butyl 4-formyl-4-propylpiperidinecarboxylate is a key intermediate in the synthesis of small molecule anticancer drugs. It has been used in the development of various compounds targeting the PI3K/AKT/mTOR pathway, which is crucial in cancer cell growth and survival. Some derivatives of this compound are potential candidates for overcoming resistance in cancer treatments, which is a significant issue in current therapies (Zhang, Ye, Xu, & Xu, 2018).
2. Role in Stereoselective Synthesis
This compound has been employed in the highly stereoselective hydroformylation of derivatives, such as the methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate. Such processes are critical in the synthesis of homochiral amino acid derivatives, which have considerable synthetic value in various chemical and pharmaceutical applications (Kollár & Sándor, 1993).
3. Synthesis of CDK9 Inhibitors and Ibrutinib
The tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate, a derivative, is used in synthesizing CDK9 inhibitors and Ibrutinib, which are significant in treating tumor viruses. The synthesis route includes Boc anhydride protection, oxidation, and reduction, providing valuable references for the production of these important medical compounds (Hu, Zhao, Zou, Yang, & Zheng, 2019).
4. Computational Studies on Electronic Properties and Reactivity
Computational calculations using DFT methods have explored the electronic properties and reactivity of Tert-butyl 4-formylpiperidine-1-carboxylate. Studies in different green solvents showed significant changes in global descriptors and molecular reactivity, indicating the compound's utility in various solvent environments (Vimala, Mary, Ramalakshmi, & Muthu, 2021).
5. Synthesis of Protein Tyrosine Kinase Jak3 Inhibitor
This compound serves as an important intermediate in synthesizing the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. Its synthesis involves a series of steps starting from 4-methylpyridinium, indicating its versatility and efficiency in pharmaceutical synthesis processes (Xin-zhi, 2011).
Properties
IUPAC Name |
tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-5-6-14(11-16)7-9-15(10-8-14)12(17)18-13(2,3)4/h11H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXKEXVOPZJMPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCN(CC1)C(=O)OC(C)(C)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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